

# Navigating the Post-Co-proxamol Landscape: A Comparative Guide to Analgesic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, the withdrawal of **co-proxamol**, a once commonly prescribed analgesic, has necessitated a deeper understanding of the efficacy and safety profiles of its alternatives. This guide provides an objective comparison of the performance of key alternatives to **co-proxamol**, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and clinical evaluation.

**Co-proxamol**, a combination of dextropropoxyphene and paracetamol, was removed from the market in the UK and other countries due to a growing body of evidence highlighting its significant risk of fatal overdose and a lack of superior efficacy compared to paracetamol alone. [1][2] Studies revealed a narrow therapeutic index and the potential for serious cardiac effects even at therapeutic doses, prompting a shift towards safer and equally effective pain management strategies.[1][2]

### **Quantitative Comparison of Analgesic Alternatives**

The following tables summarize the quantitative data from clinical trials and systematic reviews, offering a comparative look at the efficacy and safety of prominent alternatives to **co-proxamol**.



| Analgesic<br>Comparison                                               | Efficacy Outcome                                                                                                                                              | Quantitative Data                                                                             | Source |
|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|--------|
| Co-proxamol vs.<br>Paracetamol                                        | Pain Intensity Difference                                                                                                                                     | 7.3% (95% CI: -0.2 to<br>14.9) higher with co-<br>proxamol                                    | [3][4] |
| Response Rate Ratio                                                   | 1.05 (95% CI: 0.8 to<br>1.3) for co-proxamol<br>vs. paracetamol                                                                                               | [3]                                                                                           |        |
| Paracetamol vs. Paracetamol with Codeine                              | Number Needed to<br>Treat (NNT) for at<br>least 50% pain relief                                                                                               | Paracetamol 1000mg:<br>3.6; Paracetamol<br>600/650mg + Codeine<br>60mg: 3.1                   | [5]    |
| Additional Analgesic Effect of Codeine                                | 12 extra patients per<br>100 achieving at least<br>50% pain relief                                                                                            | [5]                                                                                           |        |
| Ibuprofen vs. Paracetamol (Osteoarthritis)                            | Sum of Pain Intensity Difference (over 6 hours)                                                                                                               | Significantly higher in<br>the ibuprofen group<br>(p=0.046)                                   | [6][7] |
| WOMAC Score<br>Improvement (over 2<br>weeks)                          | Ibuprofen group<br>showed significantly<br>greater improvement<br>in pain, stiffness, and<br>physical function<br>(p<0.001, p<0.002,<br>p<0.002 respectively) | [6][7]                                                                                        |        |
| Tramadol/Paracetamo<br>I vs.<br>Codeine/Paracetamol<br>(Chronic Pain) | Total Pain Relief<br>Scores                                                                                                                                   | Comparable between<br>the two groups (11.9<br>for tramadol/APAP;<br>11.4 for<br>codeine/APAP) | [8][9] |
| Sum of Pain Intensity Differences                                     | Comparable between the two groups (3.8 for                                                                                                                    | [8][9]                                                                                        |        |



tramadol/APAP; 3.3 for codeine/APAP)

| Analgesic                | Common Adverse<br>Events         | Incidence/Compari<br>son                                                                                                              | Source |
|--------------------------|----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------|
| Co-proxamol              | Dizziness                        | Higher incidence<br>compared to placebo<br>(RR 3.1)                                                                                   | [3][4] |
| Paracetamol              | Drowsiness                       | Higher incidence<br>compared to placebo<br>(RR 1.8)                                                                                   | [3][4] |
| Paracetamol with Codeine | Drowsiness,<br>Dizziness, Nausea | More common with the combination compared to paracetamol alone.                                                                       | [10]   |
| Ibuprofen                | Gastrointestinal<br>Bleeding     | Similar to paracetamol<br>(20% of participants<br>after 13 weeks)                                                                     | [11]   |
| Tramadol/Paracetamo<br>I | Headache                         | Larger proportion of patients compared to codeine/paracetamol (11% vs 7%)                                                             | [8][9] |
| Codeine/Paracetamol      | Somnolence,<br>Constipation      | Significantly higher proportion of patients compared to tramadol/paracetamol (24% vs 17% for somnolence; 21% vs 11% for constipation) | [8][9] |

## **Experimental Protocols**



Understanding the methodologies behind the data is crucial for critical assessment. Below are detailed protocols from key comparative studies.

### IPSO Study: Ibuprofen vs. Paracetamol in Osteoarthritis

- Objective: To compare the analgesic efficacy of single and multiple doses of ibuprofen with that of paracetamol in patients with knee or hip osteoarthritis.[6][7][12]
- Study Design: A multicenter, double-blind, randomized, parallel-group study.[6][7][12]
- Participants: 222 patients with a diagnosis of painful osteoarthritis of the knee or hip.[6][7]
   [12]
- Interventions:
  - Ibuprofen group: 400 mg ibuprofen per dose.
  - Paracetamol group: 1000 mg paracetamol per dose.
  - Patients took a single dose on day 1, followed by a 14-day treatment period with up to three doses per day.[6]
- Outcome Measures:
  - Primary: Sum of the pain intensity difference over 6 hours after the first administration, measured on a Visual Analog Scale (VAS).[6]
  - Secondary: Daily pain intensity, Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) for functional disability, and patient's global assessment of efficacy over 14 days.[6][7]

## Postoperative Dental Pain Study: Paracetamol vs. Paracetamol/Codeine

 Objective: To compare the analgesic efficacy and safety of paracetamol 1000 mg with a combination of paracetamol 1000 mg and codeine 30 mg for pain relief after surgical removal of impacted third molars.[2][13]



- Study Design: A single-center, randomized, double-blind, prospective, parallel-group trial.[2]
   [13]
- Participants: 82 patients undergoing surgical removal of impacted third molars.[2][13]
- Interventions:
  - Group 1: Paracetamol 1000 mg.
  - Group 2: Paracetamol 1000 mg + Codeine 30 mg.
  - Patients were administered a maximum of three doses.
- Outcome Measures:
  - Primary: Pain intensity recorded hourly for 12 hours on a VAS.[2]
  - Secondary: Use of escape medication and incidence of adverse events.[2][13]

## Chronic Pain Study: Tramadol/Paracetamol vs. Codeine/Paracetamol

- Objective: To compare the efficacy and tolerability of tramadol/paracetamol tablets with codeine/paracetamol capsules for the management of chronic nonmalignant low back pain and/or osteoarthritis pain.[8][9]
- Study Design: A 4-week, randomized, double-blind, parallel-group, active-control, double-dummy, multicenter trial.[8][9]
- Participants: 462 adult patients with chronic nonmalignant low back pain, osteoarthritis pain, or both.[8][9]
- Interventions:
  - Tramadol/APAP group: 37.5 mg tramadol / 325 mg paracetamol tablets.
  - Codeine/APAP group: 30 mg codeine / 300 mg paracetamol capsules.[8]



#### • Outcome Measures:

- Primary: Pain relief and pain intensity measured at multiple time points after the first daily dose each week.
- Secondary: Overall assessments of efficacy by patients and investigators, and daily doses of study and rescue medications.[8][9]

## **Visualizing Mechanisms and Processes**

To further elucidate the comparisons, the following diagrams visualize the signaling pathways of the analgesic alternatives, a typical experimental workflow, and a logical decision-making framework.





#### Click to download full resolution via product page

Caption: Simplified signaling pathways of major analgesic classes.



Click to download full resolution via product page



Caption: A typical workflow for a randomized controlled clinical trial.

Caption: A logical framework for selecting an analgesic alternative.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Paracetamol versus paracetamol-codeine in the treatment of post-operative dental pain: a randomized, double-blind, prospective trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. μ-opioid receptor Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of paracetamol PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The IPSO study: ibuprofen, paracetamol study in osteoarthritis. A randomised comparative clinical study comparing the efficacy and safety of ibuprofen and paracetamol analgesic treatment of osteoarthritis of the knee or hip PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasp-pain.org [iasp-pain.org]
- 9. Tramadol/acetaminophen combination tablets and codeine/acetaminophen combination capsules for the management of chronic pain: a comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesia and side effects of codeine phosphate associated with paracetamol vs. paracetamol after the extraction of mandibular third molars: a randomized double-blind clinical trial using the split-mouth model ProQuest [proquest.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The IPSO study: ibuprofen, paracetamol study in osteoarthritis. A randomised comparative clinical study comparing the efficacy and safety of ibuprofen and paracetamol analgesic treatment of osteoarthritis of the knee or hip PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating the Post-Co-proxamol Landscape: A Comparative Guide to Analgesic Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181980#assessing-the-effectiveness-of-alternatives-to-co-proxamol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com